molecular formula C13H17NOS B7564579 N-(2-cyclopentylsulfanylphenyl)acetamide

N-(2-cyclopentylsulfanylphenyl)acetamide

Cat. No.: B7564579
M. Wt: 235.35 g/mol
InChI Key: DQNKORADBHQZMH-UHFFFAOYSA-N
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Description

N-(2-cyclopentylsulfanylphenyl)acetamide is a synthetic acetamide derivative characterized by a cyclopentylthio (sulfanyl) group attached to the ortho position of a phenyl ring, which is further linked to an acetamide moiety. Acetamides are widely studied for their bioactivity, often modulated by substituents on the aromatic ring and the nature of the sulfur-containing groups .

Properties

IUPAC Name

N-(2-cyclopentylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-10(15)14-12-8-4-5-9-13(12)16-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNKORADBHQZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1SC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Analysis

The biological and physicochemical properties of acetamide derivatives are heavily influenced by substituents. Below is a comparative analysis of N-(2-cyclopentylsulfanylphenyl)acetamide and structurally related compounds:

Table 1: Structural Features and Key Substituents
Compound Name Substituent on Phenyl Ring Additional Functional Groups Key Properties/Activities References
This compound 2-cyclopentylsulfanyl Acetamide Hypothetical: High lipophilicity -
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide 2-aminophenylsulfanyl 4-methoxyphenyl Antimicrobial activity
2-[(3-methylphenyl)sulfanyl]-N-(2-nitrophenyl)acetamide 3-methylphenylsulfanyl 2-nitrophenyl Electron-withdrawing nitro group
2-Chloro-N-(2-phenylsulfanyl-phenyl)-acetamide 2-phenylsulfanyl Chlorine substituent Potential reactivity due to Cl
N-(4-hydroxyphenyl)acetamide (Paracetamol) 4-hydroxy None Analgesic, antipyretic
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidinylsulfanyl 4-methylpyridinyl Enhanced solubility, bioactivity
Key Observations:
  • Sulfur-Containing Groups: Sulfanyl (thioether) groups, as seen in this compound and compounds in , are associated with antimicrobial activity.
  • Electron-Donating/Withdrawing Effects : The nitro group in 2-[(3-methylphenyl)sulfanyl]-N-(2-nitrophenyl)acetamide is electron-withdrawing, which may reduce nucleophilicity but enhance binding to electron-deficient biological targets. In contrast, the cyclopentyl group is electron-neutral, favoring hydrophobic interactions.
  • Comparison with Paracetamol : Unlike N-(4-hydroxyphenyl)acetamide (paracetamol) , which has a polar hydroxy group, the cyclopentylsulfanyl substituent in the target compound likely shifts its application from analgesic to antimicrobial due to altered solubility and target specificity.
Insights:
  • Antimicrobial Potential: Compounds with sulfanyl groups, such as those in , exhibit notable antimicrobial activity. The cyclopentylsulfanyl group in the target compound may similarly disrupt microbial membranes or enzyme function.
  • Role of Bulky Substituents : The cyclopentyl group’s steric bulk may hinder binding to certain targets but enhance selectivity for hydrophobic regions in pathogens, a trait observed in pyrimidinylsulfanyl derivatives .

Physicochemical Properties

  • Stability: Sulfanyl groups (thioethers) are more stable than mercapto (thiol) groups, as seen in 2-mercapto-N-[4-(phenylamino)phenyl]acetamide , which may oxidize readily.

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